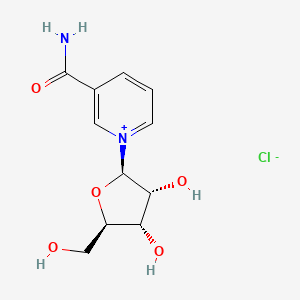
Chlorure de nicotinamide riboside
Vue d'ensemble
Description
Nicotinamide riboside (NR) is a pyridine-nucleoside and a form of vitamin B3. It functions as a precursor to nicotinamide adenine dinucleotide, or NAD+, through a two-step and a three-step pathway . The molecular weight of nicotinamide riboside is 255.25 g/mol, and that of its chloride salt is 290.70 g/mol . It is a white to light brown powder that is produced by chemical synthesis .
Synthesis Analysis
A two-step chemical method for the synthesis of β-nicotinamide riboside (NR) has been described . NR can be prepared with an efficient method . A new two-step methodology achieves stereoselective synthesis of beta-nicotinamide riboside and a series of related amide, ester, and acid nucleosides .Molecular Structure Analysis
Three crystalline forms of nicotinamide riboside chloride (NR-Cl), namely Form A, Form B and Form C, were prepared and characterized . Form A and Form B are true polymorphs of anhydrous forms, while Form C is a pseudo-polymorph of a methanolate solvate form .Physical And Chemical Properties Analysis
Nicotinamide riboside chloride is a single chemical moiety containing nicotinamide and ribose . It is a white to light brown powder that is produced by chemical synthesis and is isolated by centrifugation .Applications De Recherche Scientifique
Dérivé de la vitamine B3
Le NRCl est une forme efficace de vitamine B3 {svg_1}. Il a gagné en popularité en tant qu'agent puissant d'augmentation du NAD± {svg_2}. Cette vitamine récemment découverte a démontré d'excellents profils de sécurité et d'efficacité et est biodisponible par voie orale chez l'homme {svg_3}.
Stabilité et Biodisponibilité
Le NRCl ne peut pas être utilisé dans les boissons prêtes à boire (RTD) ou les aliments à activité hydrique élevée en raison de sa stabilité intrinsèque dans l'eau {svg_4}. Cependant, un nouveau dérivé hydrophobe, le chlorure de nicotinamide riboside trioléate (NRTOCl), a été synthétisé pour résoudre ce problème {svg_5}. Le NRTOCl est soluble dans une phase huileuse et est beaucoup plus stable que le NRCl à la fois dans l'eau et dans les émulsions huile-dans-eau {svg_6}. Il a le potentiel d'être utilisé comme un dérivé NR dans les boissons RTD et autres applications alimentaires et de suppléments {svg_7}.
Métabolisme énergétique cellulaire
Le nicotinamide adénine dinucléotide (NAD+) est une coenzyme vitale pour les réactions redox dans le métabolisme énergétique cellulaire et les fonctions mitochondriales {svg_8}. Le NRCl, étant un précurseur du NAD+, joue un rôle crucial dans ces processus {svg_9}.
Régulation des familles de protéines
Dans les réactions cellulaires non redox, le NAD+ sert de cofacteur crucial régulant l'activité de deux familles de protéines essentielles, les sirtuines (SIRTs) et les poly(ADP-ribose) polymérases (PARPs) {svg_10}. Les sirtuines jouent plusieurs rôles clés dans le maintien de l'homéostasie nucléaire, mitochondriale, cytoplasmique ou métabolique, tandis que les PARPs sont importants pour la réparation de l'ADN et le maintien de la structure et de la fonction de la chromatine {svg_11}.
Processus de vieillissement
Les niveaux de NAD+ diminuent pendant le processus de vieillissement et peuvent provoquer des défauts au niveau des fonctions nucléaires et mitochondriales {svg_12}. En tant que précurseur du NAD+, le NRCl peut aider à maintenir ces niveaux et potentiellement ralentir le processus de vieillissement {svg_13}.
Maladies neurodégénératives
Des recherches suggèrent que la supplémentation en NR peut améliorer les fonctions cognitives, protéger contre les maladies neurodégénératives et améliorer le métabolisme énergétique neuronal {svg_14}. Ainsi, le NRCl possède des propriétés prometteuses et des applications potentielles dans le domaine de la santé et du bien-être {svg_15}.
Mécanisme D'action
Target of Action
Nicotinamide Riboside Chloride (NRCl) primarily targets the Nicotinamide Adenine Dinucleotide (NAD+) pathway . NAD+ is an essential coenzyme that plays important roles in various metabolic pathways . It is involved in cellular oxidation-reduction reactions, including the majority of catabolic and anabolic reactions .
Mode of Action
NRCl functions as a precursor to NAD+ . It is metabolized into Nicotinamide Mononucleotide (NMN), which is then converted into NAD+ . This increase in NAD+ levels supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .
Biochemical Pathways
NRCl affects the NAD+ biosynthetic pathway . It is involved in the salvage NAD synthesis in both bacteria and eukaryotes . The increase in NAD+ levels from NRCl supplementation enhances mitochondrial function, increases oxidative metabolism, and improves glucose tolerance .
Pharmacokinetics
NRCl is likely to be absorbed mainly as nicotinamide following hydrolysis in the gut . The increase in NAD+ levels from NRCl supplementation has been shown to be dose-dependent, with higher doses resulting in greater increases in blood NAD+ levels .
Result of Action
The increase in NAD+ levels from NRCl supplementation can have several effects. It can enhance mitochondrial function, increase oxidative metabolism, and improve glucose tolerance . These effects may have implications for conditions such as obesity, diabetes, and metabolic syndrome . It also supports many processes, including converting glucose and other nutrients into energy, repairing damaged DNA, supporting cells’ defense systems, and regulating the sleep/wake cycle .
Safety and Hazards
Nicotinamide riboside chloride is possibly safe when used in doses up to 300 mg daily . Side effects are usually mild and might include nausea, bloating, and skin problems such as itching and sweating . The NF is safe under the proposed conditions of use for the healthy adult population, excluding pregnant and lactating women .
Orientations Futures
NR has demonstrated excellent safety and efficacy profiles and is orally bioavailable in humans . It has been shown to provide protective effects against a broad spectrum of pathological conditions, such as neurodegenerative diseases, diabetes, and hearing loss . The role NR plays in the NAD+ biosynthetic pathway will be introduced, followed by a discussion on the synthesis of NR using chemical and enzymatic approaches .
Analyse Biochimique
Biochemical Properties
Nicotinamide Riboside Chloride increases NAD+ levels and activates SIRT1 and SIRT3, enzymes involved in regulating cellular functions . The interaction between Nicotinamide Riboside Chloride and these enzymes is crucial for its biochemical role.
Cellular Effects
Nicotinamide Riboside Chloride influences cell function by increasing NAD+ levels, which in turn activates SIRT1 and SIRT3 . These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Nicotinamide Riboside Chloride involves its conversion into NAD+ in the body. This increase in NAD+ levels leads to the activation of SIRT1 and SIRT3 . These enzymes can influence gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
It is known that it can reduce cognitive deterioration in a transgenic mouse model of Alzheimer’s disease .
Metabolic Pathways
Nicotinamide Riboside Chloride is involved in the NAD+ metabolic pathway . It interacts with enzymes such as SIRT1 and SIRT3, influencing metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Nicotinamide Riboside Chloride within cells and tissues are crucial aspects of its function. It is transported into cells where it is converted into NAD+, influencing its localization and accumulation .
Subcellular Localization
Nicotinamide Riboside Chloride is localized within the cell where it is converted into NAD+ . The increase in NAD+ levels can have various effects on its activity or function, including the activation of certain enzymes and influence on cellular processes.
Propriétés
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABIFCKURFRPPO-IVOJBTPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23111-00-4 | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23111-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicotinamide riboside chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOTINAMIDE RIBOSIDE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XM2XT8VWI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)



![[2-Methyl-1-[(E)-3-phenylprop-2-enyl]imidazo[1,2-a]pyridin-4-ium-3-yl]-diphenyl-sulfanylidene-lambda5-phosphane;bromide](/img/structure/B609497.png)



![(2S)-2-hydroxy-3-[(3R)-12-(4-morpholin-4-ylcyclohexyl)oxy-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-3-yl]propanamide](/img/structure/B609507.png)
![N-[[4-[4-(thiiran-2-ylmethylsulfonyl)phenoxy]phenyl]methyl]acetamide](/img/structure/B609509.png)
![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)

